5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole
Description
5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole is a sulfur-bridged bidentate ligand featuring a rigid bi-1,3,4-thiadiazole core substituted with pyridinylmethyl sulfanyl groups. Its synthesis involves the condensation of 5,5'-dimercapto-2,2'-bi-1,3,4-thiadiazole with picolyl chloride hydrochloride in the presence of triethylamine, as reported in studies on sulfur-bridged multidentate ligands . The compound is characterized by FAB mass spectrometry and NMR, with ¹³C-NMR being critical for confirming the thiol structure . The pyridinylmethyl sulfanyl groups enhance solubility and metal-binding capabilities, making it a candidate for coordination chemistry and photofunctional materials .
Properties
CAS No. |
650636-37-6 |
|---|---|
Molecular Formula |
C16H12N6S4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)-5-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H12N6S4/c1-3-7-17-11(5-1)9-23-15-21-19-13(25-15)14-20-22-16(26-14)24-10-12-6-2-4-8-18-12/h1-8H,9-10H2 |
InChI Key |
GWLCSQYNVWFHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(S2)C3=NN=C(S3)SCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole typically involves the reaction of 2-mercaptopyridine with 2,2’-bi-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylmethylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. In medicinal applications, it may interfere with enzyme activity or disrupt cellular functions, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Ligands L5–L8 (Sulfur-Bridged Mixed Ligands)
- Structure : L5–L8 are synthesized from 2,5-dimercapto-1,3,4-thiadiazole or 5,5'-dimercapto-2,2'-bi-1,3,4-thiadiazole condensed with picolyl chloride or 6-chloromethyl-6'-methyl-2,2'-bipyridine .
- Key Differences : The target compound features two pyridinylmethyl sulfanyl groups, whereas L5–L8 may incorporate bipyridyl or methyl-substituted pyridyl moieties. This structural variation influences electronic properties and metal coordination modes.
- Applications : L5–L8 are designed for luminescent Ru(II)/Os(II) complexes, while the target compound’s extended conjugation may improve charge transfer in photochemical applications .
N5,N5'-Dialkyl-2,2'-bi-1,3,4-thiadiazole Derivatives (Compounds I and II)
Functional Group Variations
Thiadiazole Carboxamides ()
- Structure : Derivatives like N,N-diphenyl-2,2’,3,3’-tetrahydro[2,2’-bi(1,3,4-thiadiazole)]-5,5’-dicarboxamide incorporate carboxamide groups .
- Comparison : Carboxamides introduce hydrogen-bonding sites, enhancing solubility and biological interactions. In contrast, the target compound’s sulfanyl groups prioritize metal coordination over hydrogen bonding .
Bismerthiazol ()
- Structure: Bismerthiazol (5,5’-(methylenediimino)bis[1,3,4-thiadiazole-2-thione]) contains a methylene-bis(azanediyl) linker and thione groups .
- Applications : Used as a biocide, highlighting how substituent choice (thione vs. sulfanyl) directs applications toward agriculture rather than materials science .
Heterocyclic Core Modifications: Thiadiazole vs. Oxadiazole
TKX-55 (5,5′-Bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole))
- Structure : Replaces thiadiazole with oxadiazole and incorporates nitro groups .
- Properties : Oxadiazole’s lower electronegativity and nitro substituents confer high thermal stability (decomposition >300°C) and explosive performance (detonation velocity: 8,980 m/s) .
- Contrast : The target compound’s sulfur atoms and pyridinyl groups favor coordination chemistry over energetic applications .
[2,2′-Bi(1,3,4-oxadiazole)]-5,5′-dinitramide
Physical and Chemical Properties
Bis(dimercapto-1,3,4-thiadiazole) ()
Biological Activity
5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various diseases, especially cancer.
Chemical Structure
The compound can be described by the following structural formula:
This structure features two pyridine groups linked by a thiadiazole moiety, which is critical for its biological activity.
Synthesis
The synthesis of 5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole typically involves the reaction of pyridine derivatives with appropriate thiadiazole precursors. The detailed synthetic pathways can vary but generally include steps such as condensation reactions and cyclization processes.
Anticancer Properties
Recent studies have shown that derivatives of thiadiazoles exhibit notable anticancer activities. For instance:
- In vitro Studies : A study evaluated the antiproliferative effects of various thiadiazole derivatives on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value of approximately 2.44 µM against LoVo cells (colon cancer), indicating potent activity compared to other tested compounds .
- Mechanism of Action : The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest. Specifically, treatment with the compound resulted in an accumulation of cells in the G0/G1 phase and a reduction in S-phase cells, suggesting a blockade in cell cycle progression .
Other Biological Activities
Besides anticancer effects, compounds similar to 5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole have been investigated for:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : Research indicates that certain thiadiazole compounds may inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .
Case Studies
-
Case Study on Anticancer Efficacy :
Compound Cell Line IC50 (µM) 5g LoVo 2.44 5g MCF-7 23.29 - Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
